molecular formula C9H15NO2 B2863601 N-Methyl-N-(oxan-3-yl)prop-2-enamide CAS No. 2025607-23-0

N-Methyl-N-(oxan-3-yl)prop-2-enamide

Cat. No.: B2863601
CAS No.: 2025607-23-0
M. Wt: 169.224
InChI Key: TYHLFLBJCWSQBF-UHFFFAOYSA-N
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Description

“N-Methyl-N-(oxan-3-yl)prop-2-enamide” is an organic compound. The name suggests it contains functional groups such as an amide and a prop-2-enamide (similar to acrylamide) group . It also seems to have an oxan ring, which is a type of heterocyclic compound.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition . For instance, acrylamides can be synthesized from amines and acryloyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered oxan ring attached to a prop-2-enamide group via a nitrogen atom . The nitrogen atom would also be bonded to a methyl group .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of amides and alkenes. For example, the amide group might participate in hydrolysis or reduction reactions, while the alkene could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to strong dipole-dipole interactions and can participate in hydrogen bonding .

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action. If this compound were a drug, its mechanism would depend on the biological target it interacts with .

Properties

IUPAC Name

N-methyl-N-(oxan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-9(11)10(2)8-5-4-6-12-7-8/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHLFLBJCWSQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCOC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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